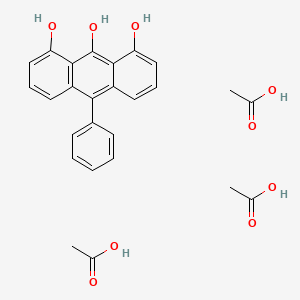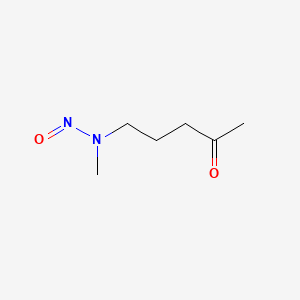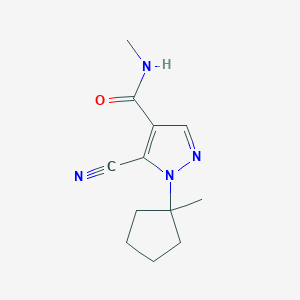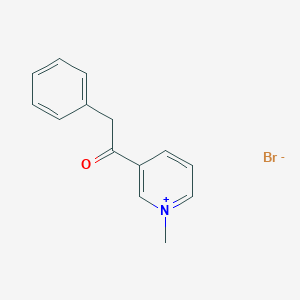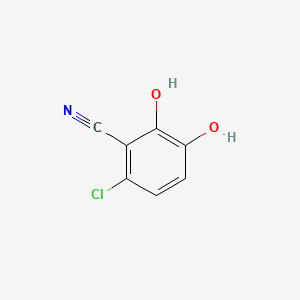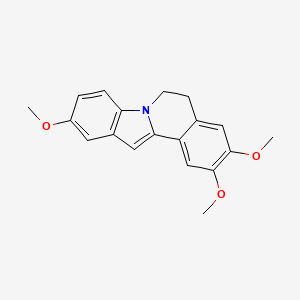
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is a complex organic compound belonging to the class of indoloisoquinolines This compound is characterized by the presence of three methoxy groups and a fused indole and isoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of the original compound.
科学研究应用
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
作用机制
The mechanism by which 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to biological effects like inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
相似化合物的比较
Similar Compounds
- 2,3,9,10-Tetramethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino(2,1-a)isoquinoline
Uniqueness
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system.
属性
CAS 编号 |
117566-08-2 |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
2,3,10-trimethoxy-5,6-dihydroindolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-14-4-5-16-13(8-14)9-17-15-11-19(23-3)18(22-2)10-12(15)6-7-20(16)17/h4-5,8-11H,6-7H2,1-3H3 |
InChI 键 |
UANFKGHCPQQYTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N3CCC4=CC(=C(C=C4C3=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)

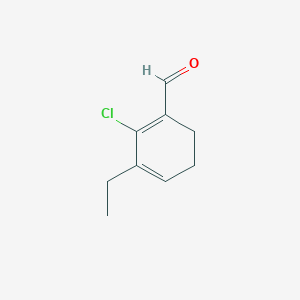
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
